Methyl 2-(bromomethyl)-6-nitrobenzoate
Description
Properties
IUPAC Name |
methyl 2-(bromomethyl)-6-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-15-9(12)8-6(5-10)3-2-4-7(8)11(13)14/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJJFLXTGHEZJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1[N+](=O)[O-])CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617200 | |
| Record name | Methyl 2-(bromomethyl)-6-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61940-21-4 | |
| Record name | Methyl 2-(bromomethyl)-6-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-(bromomethyl)-6-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Key Steps:
-
Dissolution : The precursor (e.g., methyl 2-methyl-6-nitrobenzoate) is dissolved in methylene chloride .
-
Bromination Mixture : Aqueous sodium bromate (3:1 molar ratio relative to substrate) and hydrobromic acid are added under cooling (0–10°C).
-
Light Exposure : Critical for selectivity; reactions performed in the dark yield polybrominated byproducts.
Workup :
The product crystallizes directly from the reaction mixture, simplifying isolation. Filtration and washing with methylene chloride yield 70–80% purity, which can be further refined via recrystallization.
Esterification Followed by Bromination
For cases where the carboxylic acid precursor is available, a two-step process is employed:
-
Esterification : 2-(Bromomethyl)-6-nitrobenzoic acid is methylated using dimethyl sulfate or diazomethane in the presence of a base (e.g., potassium carbonate).
-
Bromination : The methyl ester undergoes bromination as described in Section 1.
Example Protocol :
-
Methylation : 2-(Bromomethyl)-6-nitrobenzoic acid (1 eq) reacts with dimethyl sulfate (2.0–3.5 eq) in methyl isobutyl ketone at 50–60°C for 6–8 hours.
Comparative Analysis of Methods
Key Observations :
-
Radical Bromination offers high purity but moderate yields due to competing side reactions.
-
Sodium Bromate/HBr requires light for selectivity, complicating large-scale production.
-
Esterification-Bromination is optimal for scalability, leveraging robust methylation conditions.
Industrial-Scale Considerations
Polymorph Control
Post-synthesis, the product’s polymorphic form (e.g., Form B or Form I) is controlled via drying:
-
Form I : Further drying at 110–115°C achieves <0.5% moisture, critical for pharmaceutical formulations.
Analytical Characterization
HPLC Methods :
A validated HPLC protocol separates intermediates using a C18 column, 0.8 mL/min flow rate, and UV detection at 254 nm. Retention times for brominated analogs range from 15–25 minutes.
Spectroscopic Data :
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(bromomethyl)-6-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in solvents like dimethylformamide (DMF) or acetonitrile (CH3CN).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzoates, such as methyl 2-(azidomethyl)-6-nitrobenzoate.
Reduction: Formation of methyl 2-(bromomethyl)-6-aminobenzoate.
Oxidation: Formation of methyl 2-(bromomethyl)-6-nitrobenzoic acid.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C₉H₈BrNO₄
- Molecular Weight: 274.07 g/mol
- Functional Groups: Nitro group (-NO₂) and bromomethyl group (-CH₂Br)
These properties contribute to its reactivity and utility in synthetic chemistry.
Organic Synthesis
MNBB serves as a versatile intermediate in the synthesis of complex organic molecules. Its bromomethyl group allows for nucleophilic substitution reactions, making it a valuable building block in the production of pharmaceuticals and agrochemicals.
Case Study: Synthesis of Thalidomide Analogs
A study utilized MNBB in the synthesis of thalidomide analogs, exploring its anti-angiogenic and anti-inflammatory properties. The results indicated that derivatives of MNBB could lead to promising candidates for cancer treatment and inflammatory diseases .
Medicinal Chemistry
In medicinal chemistry, MNBB is used in designing potential drug candidates, particularly those targeting specific enzymes or receptors. Its ability to form covalent bonds with nucleophilic sites on proteins enhances its role as an enzyme inhibitor.
Polymer Chemistry
MNBB has applications in polymer chemistry, specifically in the synthesis of block copolymers through reversible addition-fragmentation chain transfer (RAFT) polymerization.
Experimental Procedure
In RAFT polymerization, MNBB acts as a chain transfer agent, allowing for controlled molecular weight distribution in polymers. Studies have shown that using MNBB leads to polymers with enhanced properties suitable for various industrial applications .
Results Summary
The use of MNBB in emulsion polymerization processes resulted in polymers characterized by narrow molecular weight distributions and specific functionalities .
Analytical Methods
MNBB is employed in analytical chemistry for quantifying trace levels of nitroaromatic compounds. Its detection is crucial due to its classification as a genotoxic impurity.
Case Study: LC-MS Analysis
A recent study developed a method using liquid chromatography-mass spectrometry (LC-MS) to detect MNBB at sub-ppm levels in active pharmaceutical ingredients (APIs). The method involved chemical derivatization to enhance detection sensitivity .
| Parameter | Value |
|---|---|
| Detection Limit | 1 ng/mL |
| Quantification Limit | 2 ng/mL |
| Linearity Range | 0.5 - 10 ng/mL |
| R² Value | 0.9968 - 0.9999 |
This table summarizes the analytical performance metrics achieved during the study.
Industrial Applications
Beyond academic research, MNBB is utilized in the production of specialty chemicals and materials with specific properties tailored for industrial needs.
Example Applications
- Production of agrochemicals
- Development of specialty polymers
- Synthesis of fine chemicals used in various industries
Mechanism of Action
The mechanism of action of methyl 2-(bromomethyl)-6-nitrobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group, being an electron-withdrawing group, further enhances the electrophilicity of the bromomethyl group. This compound can interact with various molecular targets, including enzymes and receptors, through covalent modification or non-covalent interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
Methyl 2-(Bromomethyl)-3-nitrobenzoate (CAS 98475-07-1)
- Molecular Formula: C₉H₈BrNO₄ (identical to the 6-nitro isomer).
- Key Difference : The nitro group is at the 3-position instead of the 6-position.
- Role: Like its 6-nitro counterpart, this compound is a genotoxic impurity in lenalidomide but exhibits distinct chromatographic retention times in HPLC analysis due to structural differences .
Methyl 2-(Bromomethyl)-5-nitrobenzoate (MMM) and Methyl 2-(Bromomethyl)-4-nitrobenzoate (MPN)
Substituent Variants
Methyl 2-Bromomethyl-6-chlorobenzoate (CAS 482578-63-2)
- Molecular Formula : C₉H₈BrClO₂.
- Key Difference : The nitro group is replaced by chlorine at the 6-position.
- Application : Used as a synthetic intermediate, differing in reactivity due to the electron-withdrawing nitro vs. chlorine substituent .
Methyl 2-(Dimethylphosphonomethyl)-6-nitrobenzoate (CAS 878156-03-7)
Functional Group Analogs
Methyl 2-(Aminomethyl)-6-nitrobenzoate (CAS 1956334-91-0)
- Molecular Formula : C₉H₁₀N₂O₄.
- Key Difference : The bromine atom is replaced by an amine group .
- Significance : The amine functionality increases nucleophilicity, altering its metabolic and synthetic pathways compared to the brominated analog .
Methyl 4-Bromo-2-hydroxy-6-methylbenzoate (CAS 2089319-35-5)
- Molecular Formula : C₉H₉BrO₃.
- Key Differences : Features hydroxy and methyl groups at positions 2 and 6, respectively, instead of bromomethyl and nitro groups.
- Application: Used in organic synthesis for its phenolic reactivity .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Analytical Methods
- HPLC Analysis: A validated reverse-phase HPLC method distinguishes this compound from its positional isomers (3-, 4-, and 5-nitro derivatives) with a detection limit of 0.05 ppm, critical for monitoring genotoxic impurities in pharmaceuticals .
- Reactivity Studies : The bromomethyl group in the 6-nitro derivative undergoes nucleophilic substitution more readily than its chlorine-substituted analog, making it a reactive intermediate in alkylation reactions .
- Thermal Stability : Unlike the phosphonate analog, this compound decomposes at elevated temperatures (>100°C), necessitating strict storage at +5°C .
Biological Activity
Methyl 2-(bromomethyl)-6-nitrobenzoate (MBNB) is an organic compound recognized for its diverse applications in both synthetic chemistry and pharmacology. Its unique structural features, including a nitro group and a bromomethyl substituent, contribute to its reactivity and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of MBNB, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula: C₉H₈BrNO₄
- Molecular Weight: 274.07 g/mol
- Functional Groups: Nitro group (-NO₂), Bromomethyl group (-BrCH₂-)
The presence of these functional groups allows MBNB to participate in various chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Anticancer Properties
Research indicates that MBNB exhibits potential anticancer activity. A notable study explored its role in the synthesis of analogs of thalidomide, which are known for their anti-angiogenic and anti-inflammatory properties. These compounds have shown promise in treating various cancers and inflammatory diseases by inhibiting tumor growth and angiogenesis.
Case Study: Thalidomide Analogs
- Objective: To develop new compounds with enhanced anticancer properties.
- Methodology: MBNB was treated with nitro-substituted methyl benzoates followed by hydrogenation.
- Results: The resulting compounds demonstrated significant anti-tumor activity in vitro, suggesting that modifications to the nitro group can enhance biological efficacy.
Genotoxic Impurity Concerns
MBNB has been identified as a genotoxic impurity in pharmaceutical formulations. A study conducted using the Ames test confirmed its mutagenic potential, indicating that it can cause DNA damage at certain concentrations. Regulatory guidelines suggest that levels of MBNB should not exceed 4 ppm in active pharmaceutical ingredients (APIs) due to its genotoxic effects .
Table 1: Genotoxicity Analysis of MBNB
| Test Method | Concentration (ppm) | Result |
|---|---|---|
| Ames Test | 0.4 | Positive for mutagenicity |
| HPLC Analysis | >4 | Exceeds acceptable limits |
Synthetic Applications
MBNB serves as a crucial building block in organic synthesis, particularly in the development of polymers and pharmaceuticals.
Polymer Chemistry
In polymer chemistry, MBNB is utilized as a chain transfer agent in the emulsion polymerization of methyl methacrylate (MMA) and styrene. This application allows for the production of polymers with controlled molecular weights and narrow distributions, enhancing material properties for various applications.
Table 2: Polymerization Results Using MBNB
| Reaction Type | Monomer Used | Molecular Weight Control | Outcome |
|---|---|---|---|
| Emulsion Polymerization | Methyl Methacrylate | Controlled | Narrow molecular weight distribution |
| RAFT Polymerization | Styrene | Controlled | Enhanced mechanical properties |
Interaction Studies
Interaction studies involving MBNB focus on its reactivity with nucleophiles due to the presence of both the bromine atom and the nitro group. These interactions are critical for understanding its synthetic utility and biological implications.
Key Findings:
- MBNB can undergo nucleophilic substitution reactions, leading to the formation of various derivatives that may exhibit different biological activities.
- The stability of MBNB solutions is limited; it has a half-life of less than two hours under certain conditions due to the reactivity of the bromomethyl group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
